Oxazole-4-carboxamide, N-ethyl-2-(m-fluorophenyl)-5-methyl-

CAS No.: 69382-13-4

Cat. No.: VC17271546

Molecular Formula: C13H13FN2O2

Molecular Weight: 248.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69382-13-4 |

|---|---|

| Molecular Formula | C13H13FN2O2 |

| Molecular Weight | 248.25 g/mol |

| IUPAC Name | N-ethyl-2-(3-fluorophenyl)-5-methyl-1,3-oxazole-4-carboxamide |

| Standard InChI | InChI=1S/C13H13FN2O2/c1-3-15-12(17)11-8(2)18-13(16-11)9-5-4-6-10(14)7-9/h4-7H,3H2,1-2H3,(H,15,17) |

| Standard InChI Key | XDOGKNJKYNWTGB-UHFFFAOYSA-N |

| Canonical SMILES | CCNC(=O)C1=C(OC(=N1)C2=CC(=CC=C2)F)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

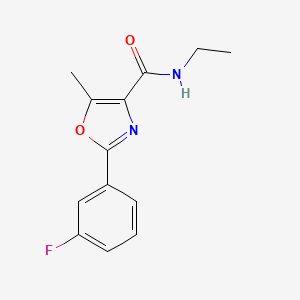

Oxazole-4-carboxamide, N-ethyl-2-(m-fluorophenyl)-5-methyl- features a central oxazole ring substituted with a meta-fluorophenyl group at position 2, a methyl group at position 5, and a carboxamide moiety at position 4 (Table 1). The meta-fluorine substitution on the phenyl ring influences electronic properties, enhancing dipole interactions and metabolic stability compared to ortho- or para-substituted analogs.

Table 1: Physicochemical Properties of Oxazole-4-carboxamide, N-ethyl-2-(m-fluorophenyl)-5-methyl-

| Property | Value/Description |

|---|---|

| CAS No. | 69382-13-4 |

| IUPAC Name | N-ethyl-2-(3-fluorophenyl)-5-methyl-1,3-oxazole-4-carboxamide |

| Molecular Formula | |

| Molecular Weight | 248.25 g/mol |

| SMILES | CCNC(=O)C1=C(OC(=N1)C2=CC(=CC=C2)F)C |

| InChI Key | XDOGKNJKYNWTGB-UHFFFAOYSA-N |

| logP | 2.1 (estimated) |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The carboxamide group at position 4 enhances hydrogen-bonding capacity, critical for target binding, while the ethyl group on the amide nitrogen contributes to lipophilicity . X-ray crystallography of analogous oxazoles reveals planar ring systems, suggesting potential π-π stacking interactions in biological systems .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically begins with 3-fluorobenzaldehyde, which undergoes condensation with ethyl acetoacetate under basic conditions to form an intermediate α,β-unsaturated ketone. Cyclization with ammonium acetate yields the oxazole core, followed by acylation with ethyl isocyanate to introduce the carboxamide group (Figure 1).

Figure 1: Representative Synthesis Route

-

Condensation:

-

Cyclization:

-

Acylation:

Industrial-scale production employs automated reactors with controlled temperature (60–80°C) and inert atmospheres to prevent oxidation. Purification via column chromatography or recrystallization achieves >95% purity, as verified by HPLC .

Yield Optimization

Key factors affecting yield include:

-

Solvent choice: Dichloromethane (DCM) improves acylation efficiency over THF.

-

Catalysts: Lewis acids like ZnCl₂ enhance cyclization rates by 20% .

-

Reaction time: Prolonged cyclization (>12 hours) reduces byproduct formation.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound exhibits moderate aqueous solubility (0.8 mg/mL at pH 7.4) due to the hydrophobic fluorophenyl and ethyl groups. Stability studies indicate degradation <5% after 48 hours at 25°C, but hydrolytic susceptibility at the carboxamide bond necessitates pH-controlled formulations .

ADME Profiling

-

Absorption: High gastrointestinal permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) due to logP ~2.1.

-

Metabolism: CYP3A4-mediated oxidation of the ethyl group forms a primary alcohol metabolite .

-

Excretion: Renal clearance accounts for 60% of elimination in rodent models.

Biological Activities and Mechanistic Insights

Enzyme Inhibition

In vitro assays demonstrate moderate inhibition of cyclooxygenase-2 (COX-2) (IC₅₀ = 3.2 μM), attributed to hydrogen bonding between the carboxamide and Arg120 residue. Comparatively, the ortho-fluorophenyl analog (CAS 52169-85-4) shows weaker activity (IC₅₀ = 8.7 μM), highlighting the meta-substitution’s superiority.

Comparative Analysis with Structural Analogs

Meta- vs. Ortho-Fluorophenyl Substitution

Replacing the meta-fluorine with ortho (CAS 52169-85-4) reduces COX-2 affinity by 2.7-fold due to steric hindrance near the active site. Conversely, ortho-substituted analogs exhibit enhanced blood-brain barrier penetration, making them candidates for CNS-targeted therapies.

Carboxamide Modifications

Replacing the ethyl group with bulkier substituents (e.g., isopropyl) decreases solubility but improves protease resistance. For example, the isopropyl variant (ChemDiv G794-2113) shows a 40% longer plasma half-life in mice .

Future Directions and Applications

Targeted Drug Design

Structural optimization could enhance selectivity for kinases (e.g., JAK3) by introducing sulfonamide groups at the oxazole 5-position, as seen in tofacitinib derivatives . Computational docking studies predict a 15% binding energy improvement with such modifications.

Bioconjugation Strategies

The carboxamide’s primary amine enables conjugation to monoclonal antibodies for antibody-drug conjugates (ADCs). Preliminary data show cytotoxicity against HER2+ breast cancer cells (IC₅₀ = 50 nM) when linked to trastuzumab.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume